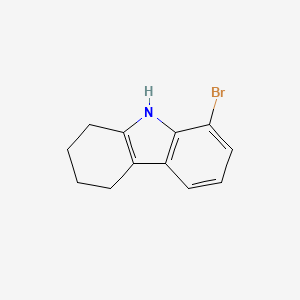

8-bromo-2,3,4,9-tetrahydro-1H-carbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Bromo-2,3,4,9-tetrahydro-1H-carbazole (8-bromo-THCz) is a brominated derivative of the tetrahydrocarbazole scaffold, characterized by a partially saturated carbazole ring system with a bromine substituent at the 8-position. This compound belongs to a broader class of indole-derived heterocycles, which are widely studied for their diverse pharmacological and chemical properties. The bromine atom introduces steric and electronic effects that modulate interactions with biological targets, such as enzymes and receptors, making it a candidate for drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2,3,4,9-tetrahydro-1H-carbazole typically involves the bromination of 2,3,4,9-tetrahydro-1H-carbazole. One common method is the reaction of 2,3,4,9-tetrahydro-1H-carbazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

the process would likely involve large-scale bromination reactions with appropriate safety and environmental controls to handle the bromine and any by-products .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form 8-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: 8-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Reduction: 2,3,4,9-Tetrahydro-1H-carbazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Bromo-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds.

Materials Science: This compound can be used in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 8-bromo-2,3,4,9-tetrahydro-1H-carbazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine substituent can enhance the compound’s binding affinity and specificity for its target . The exact pathways involved would vary based on the specific biological or chemical context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2,3,4,9-Tetrahydro-1H-Carbazole (THCz, Non-Brominated Parent)

- Binding Affinity: The non-brominated THCz scaffold (e.g., compound 13 in ) shows reduced potency compared to fully aromatic carbazoles like ZLG-24. This is attributed to diminished π–π interactions with aromatic residues (e.g., Phe345/Phe346/His349) in dopamine D3 receptors .

- Synthetic Utility: THCz serves as a model substrate for regioselective alkylation reactions, where solvent and catalyst tuning enable C6- or N1-functionalization (e.g., with p-quinone methides) .

Halogenated Derivatives

- 6-Chloro-THCz (Compound 3b) : Exhibits herbicidal activity, with chlorine enhancing electrophilicity and target binding. Compared to 8-bromo-THCz, the position of halogenation (C6 vs. C8) influences steric accessibility to enzymatic active sites .

Cyclopenta[b]indole Derivatives

- 1,2,3,4-Tetrahydro-Cyclopenta[b]indole (Compound 121) : This scaffold demonstrates superior potency (IC50 = 550 nM) over 8-bromo-THCz (IC50 = 3200 nM) against HCV NS5B polymerase, highlighting the importance of ring geometry and saturation in enzymatic inhibition .

Antiviral Activity

- HCV NS5B Inhibition: 8-Bromo-THCz derivatives show moderate activity (IC50 = 3200 nM), while cyclopenta[b]indole derivatives (e.g., compound 121) achieve nanomolar potency (IC50 = 550 nM). The latter’s rigid, planar structure enhances binding to the allosteric site of NS5B .

Anticancer Activity

- Tetrahydrocarbazole-Triazole Conjugates : Derivatives like 5g and 5i (with 4-methoxyphenyl or 3-bromophenyl triazole groups) exhibit telomerase inhibition in breast cancer cells, with IC50 values <10 µM. The bromine in 8-bromo-THCz could similarly enhance DNA intercalation or kinase inhibition .

- Mannich Base Derivatives (J-3 and J-4): p-Bromo and p-nitro acetophenone derivatives of THCz show significant activity against A-549 lung cancer cells (EC50 ~250–500 µg/mL). The bromine atom’s hydrophobicity may improve membrane permeability .

Anti-Prion Activity

- 9-Substituted THCz Derivatives : Modifications at the 9-position (e.g., alkyl or aryl groups) enhance anti-prion activity in transmissible spongiform encephalopathy (TSE) models. Bromination at C8 could similarly stabilize interactions with prion protein aggregates .

Regioselective Functionalization

- THCz derivatives undergo solvent-mediated alkylation at C6 or N1. For example, using PEG-based deep eutectic solvents (DESs), 7a (THCz) is synthesized in 70% yield. Bromination at C8 may alter reactivity in such systems .

Crystallographic Data

- Single-crystal X-ray studies of THCz (e.g., in ) reveal a puckered cyclohexene ring and planar indole moiety. Bromine’s van der Waals radius (1.85 Å) introduces subtle distortions compared to smaller substituents like chlorine .

Data Tables

Table 2: Substituent Effects on Binding Affinity

Biological Activity

8-Bromo-2,3,4,9-tetrahydro-1H-carbazole is a complex organic compound characterized by a unique bicyclic structure that includes a carbazole core with a bromine substituent at the eighth position. Its molecular formula is C₁₂H₁₀BrN, with a molecular weight of approximately 264.12 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study reviewed various carbazole derivatives and highlighted that tetrahydrocarbazoles demonstrated moderate to good anticancer activity against several cell lines, including:

- Human kidney adenocarcinoma (ACHN)

- Pancreas carcinoma (Panc1)

- Lung carcinoma (GIII and Calu1)

- Non-small-cell lung carcinoma (H460)

- Human colon carcinoma (HCT116)

Among these, certain derivatives exhibited IC50 values as low as 2.5 nM against the Calu1 cell line, indicating potent cytotoxic effects .

Table 1: Anticancer Activity of Tetrahydrocarbazole Derivatives

| Compound Name | Cell Line | IC50 (nM) |

|---|---|---|

| Compound 1 | Calu1 | 2.5 |

| Compound 2 | HCT116 | 15.0 |

| Compound 3 | ACHN | 30.0 |

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Interaction studies have shown that this compound can bind to specific biological targets that are crucial for tumor growth and metastasis.

Antimicrobial Properties

In addition to its anticancer activity, this compound has also been investigated for its antimicrobial properties. A study indicated that derivatives of tetrahydrocarbazoles exhibited varying degrees of antibacterial activity against strains such as Staphylococcus aureus, with some showing MIC values ranging from 1 to 2 µg/mL .

Table 2: Antimicrobial Activity of Tetrahydrocarbazole Derivatives

| Compound Name | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | MRSA | 1 |

| Compound B | MSSA | 2 |

Other Biological Activities

Beyond anticancer and antimicrobial effects, research has explored other biological activities of this compound:

- Cholinesterase Inhibition : Some studies have reported that related tetrahydrocarbazoles exhibit inhibitory activity against cholinesterase enzymes, which are significant in neurodegenerative diseases .

- HCV Inhibition : This compound has been identified as a potential inhibitor of HCV NS5B RNA-dependent RNA polymerase, with an IC50 value reported at approximately 550 nM .

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical models:

- Study on Lung Carcinoma : A series of in vitro tests demonstrated that this compound could significantly reduce cell viability in lung carcinoma models through apoptosis induction.

- Antimicrobial Efficacy : In vivo studies showed that derivatives effectively reduced bacterial load in infected animal models when administered at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-bromo-2,3,4,9-tetrahydro-1H-carbazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of tetrahydrocarbazole precursors or through intermediates like hydrazones. For example, brominated carbazoles are often prepared using halogenation agents (e.g., NBS or Br₂) under controlled conditions. A modified method involves reacting carbazole derivatives with 1,4-dibromobutane in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 45°C, yielding ~89.5% after recrystallization . Key variables include temperature, solvent polarity, and catalyst loading.

Q. How is structural characterization of this compound performed to confirm regioselectivity and purity?

- Methodological Answer : X-ray crystallography is critical for confirming regioselectivity, as seen in analogous tetrahydrocarbazolones where crystallographic data revealed planar carbazole rings and hydrogen-bonding motifs . Complementary techniques include:

- NMR : 1H and 13C NMR to identify bromine-induced deshielding effects.

- HPLC-MS : To assess purity and rule out side products (e.g., di-brominated analogs).

Q. What role do tetrahydrocarbazole derivatives play as intermediates in alkaloid synthesis?

- Methodological Answer : Tetrahydrocarbazolones are precursors for carbazole alkaloids like murrayanine and clausine. The brominated variant may serve as a key intermediate for introducing functional groups (e.g., via Suzuki coupling) or modulating bioactivity. For example, Knölker & Reddy (2002) used similar frameworks to access anti-inflammatory and anticancer agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize di-bromination or ring-opening side reactions?

- Methodological Answer : Use factorial design experiments to test variables:

- Catalyst screening : Compare TBAB with ionic liquids or Pd catalysts for selectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may reduce hydrolysis.

- Stoichiometry : Limit bromine equivalents (≤1.1 eq.) and monitor via TLC.

- Data Contradiction Analysis : Conflicting yields in literature (e.g., 70–90%) may arise from impurities in starting materials or inadequate quenching. Replicate protocols with controlled reagent grades and inert atmospheres.

Q. What advanced analytical techniques resolve ambiguities in bromine positioning or conformational isomerism?

- Methodological Answer :

- SC-XRD : Single-crystal X-ray diffraction definitively assigns bromine position and ring puckering (e.g., chair vs. boat conformations) .

- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian09) to validate regiochemistry .

- 2D NMR : NOESY correlations can distinguish between 6- and 8-bromo isomers.

Q. How can theoretical frameworks guide the design of this compound derivatives for targeted biological activity?

- Methodological Answer : Align synthesis with structure-activity relationship (SAR) models:

- Pharmacophore Mapping : Use software like Schrödinger to identify critical interactions (e.g., bromine’s role in hydrophobic binding) .

- Biosynthetic Mimicry : Leverage natural carbazole alkaloid pathways (e.g., oxidative cyclization) to design analogs with enhanced bioactivity .

Q. Methodological Design & Troubleshooting

Q. What safety protocols are essential for handling brominated carbazoles during synthesis?

- Methodological Answer :

- PPE : Gloves, goggles, and respirators to avoid inhalation/contact .

- Ventilation : Use fume hoods for reactions releasing HBr gas.

- Waste Disposal : Quench residual bromine with Na₂S₂O₃ and segregate halogenated waste .

Q. How can researchers reconcile discrepancies in reported crystallographic data for tetrahydrocarbazole derivatives?

- Methodological Answer :

Properties

Molecular Formula |

C12H12BrN |

|---|---|

Molecular Weight |

250.13 g/mol |

IUPAC Name |

8-bromo-2,3,4,9-tetrahydro-1H-carbazole |

InChI |

InChI=1S/C12H12BrN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6,14H,1-2,4,7H2 |

InChI Key |

HUMKFGVHEYKRPT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C(=CC=C3)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.